4'-methoxy-N'-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide
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Overview
Description
4’-Methoxy-N’-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group, a biphenyl core, and a carbohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N’-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with 2-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then coupled with biphenyl-4-carboxylic acid under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N’-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4’-Methoxy-N’-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4’-methoxy-N’-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(2-methylphenyl)benzamide
- 4-Methoxy-4’-methylbiphenyl
- 2-Methoxy-4’-methylbiphenyl
Uniqueness
4’-Methoxy-N’-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N'-[4-(4-methoxyphenyl)benzoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-3-4-6-20(15)22(26)24-23-21(25)18-9-7-16(8-10-18)17-11-13-19(27-2)14-12-17/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
PIDSGGQKCIECNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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